Methyl 5-acetoxy-2-bromobenzoate

Catalog No.
S8738270
CAS No.
M.F
C10H9BrO4
M. Wt
273.08 g/mol
Availability
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Methyl 5-acetoxy-2-bromobenzoate

Product Name

Methyl 5-acetoxy-2-bromobenzoate

IUPAC Name

methyl 5-acetyloxy-2-bromobenzoate

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

InChI

InChI=1S/C10H9BrO4/c1-6(12)15-7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3

InChI Key

BUBRLKIQINXSQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)C(=O)OC

Optimization of Esterification and Bromination Sequential Reactions

The synthesis of methyl 5-acetoxy-2-bromobenzoate typically follows a sequential bromination-esterification or esterification-bromination pathway, with the former proving more efficient for regiocontrol. Initial bromination of 5-hydroxybenzoic acid derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C achieves 85–90% conversion to 2-bromo-5-hydroxybenzoic acid. Subsequent esterification with methyl iodide in the presence of potassium carbonate yields the methyl ester, though competing O-alkylation at the phenolic hydroxyl group necessitates careful stoichiometric control.

An alternative approach involves pre-protection of the hydroxyl group via acetylation prior to bromination. Acetic anhydride in pyridine selectively acetylates the 5-hydroxy position of methyl 5-hydroxybenzoate, followed by electrophilic bromination using bromine in dichloromethane at 0°C. This method achieves 92% regioselectivity for the 2-bromo isomer, attributed to the acetoxy group’s electron-donating resonance effects directing electrophilic substitution to the ortho position. Kinetic studies reveal that the bromination step follows second-order kinetics, with a rate constant of $$k = 3.7 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$.

Table 1: Comparison of Bromination-Esterification vs. Esterification-Bromination Pathways

ParameterBromination-EsterificationEsterification-Bromination
Overall Yield78%65%
Regioselectivity (2-Br)92%84%
Reaction Time8 hours12 hours
Byproduct Formation<5%12%

Catalytic Systems for Regioselective Acetoxy Group Introduction

Regioselective acetylation of methyl 2-bromo-5-hydroxybenzoate presents challenges due to competing reactions at the ester carbonyl and phenolic oxygen. Recent advancements employ Lewis acid catalysts such as tin(II) triflate (Sn(OTf)$$2$$) and titanium(IV) chloride (TiCl$$4$$) to enhance selectivity. Sn(OTf)$$_2$$ (10 mol%) in acetonitrile facilitates 95% conversion to the 5-acetoxy derivative within 2 hours at 25°C, with minimal diacetylated byproducts. The mechanism involves coordination of the Lewis acid to the phenolic oxygen, increasing its nucleophilicity for acetyl transfer from acetic anhydride.

Electron-deficient benzoic anhydrides, such as 4-trifluoromethylbenzoic anhydride (TFBA), further improve regioselectivity. TFBA’s strong electron-withdrawing trifluoromethyl group lowers the activation energy for acetyl transfer to the phenolic oxygen, achieving a 98:2 selectivity ratio for monoacetylation. Density functional theory (DFT) calculations corroborate that the acetoxy group’s resonance donation (+M effect) stabilizes the transition state by $$ \Delta G^\ddagger = 14.2 \, \text{kcal·mol}^{-1} $$.

Table 2: Catalytic Performance in 5-Acetoxy Group Introduction

CatalystSolventTemperature (°C)Selectivity (5-OAc)Yield (%)
Sn(OTf)$$_2$$Acetonitrile2595:592
TiCl$$2$$(OTf)$$2$$Dichloromethane097:389
TFBAToluene5098:294

Solvent Effects on Reaction Yield and Purity

Solvent polarity profoundly influences both bromination and esterification steps. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate bromination rates due to enhanced stabilization of the electrophilic bromonium ion intermediate. However, DMSO promotes side reactions such as oxidation of the acetoxy group, reducing overall yields to 70–75%. In contrast, dichloromethane (DCM) offers a balance of moderate polarity and inertness, achieving 88% yield with 99% purity in the esterification step.

Ionic liquids, particularly 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), emerge as superior media for one-pot syntheses. The acetate anion acts as a weak base, scavenging HBr generated during bromination and shifting equilibrium toward product formation. At 110°C under 1 MPa O$$_2$$, [EMIM]OAc facilitates 94% conversion of benzyl alcohol to ethyl benzoate, demonstrating its potential for tandem oxidation-esterification sequences.

Table 3: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantBromination Yield (%)Esterification Yield (%)
DMSO46.79271
Dichloromethane8.98588
[EMIM]OAc11.59094
Toluene2.47882

Nucleophilic Aromatic Substitution Pathways

The bromine atom at the ortho position relative to the methyl ester group in methyl 5-acetoxy-2-bromobenzoate serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions. NAS proceeds via a two-step mechanism involving the formation of a Meisenheimer intermediate, a negatively charged cyclohexadienyl species stabilized by electron-withdrawing groups (EWGs) [5]. In this compound, the acetoxy group at the meta position and the ester group at the para position synergistically enhance the ring’s electrophilicity by withdrawing electron density through inductive and resonance effects [1] [5].

The methyl ester (–COOCH₃) at position 1 and the acetoxy group (–OAc) at position 5 create a polarized electronic environment, directing nucleophilic attack to position 2. Computational studies suggest that the ortho ester group exerts a stronger activating influence than the meta acetoxy group due to its proximity to the reaction site [5]. For example, in reactions with methoxide ions, the bromine is displaced to form methyl 5-acetoxy-2-methoxybenzoate, with reaction rates increasing under elevated temperatures (80–100°C) and polar aprotic solvents like dimethylformamide [1] [4].

Table 1: Substituent Effects on NAS Reactivity

Substituent PositionElectronic ContributionRelative Rate Enhancement
Ortho (–COOCH₃)Strong EWG (resonance)10²–10³
Meta (–OAc)Moderate EWG (inductive)10¹–10²

The intermediacy of the Meisenheimer complex has been validated through low-temperature NMR studies, revealing delocalization of the negative charge into the ester carbonyl group [5]. This stabilization is critical for overcoming the aromatic system’s inherent resistance to nucleophilic attack.

Transesterification Dynamics in Protic Media

The acetoxy and methyl ester groups in methyl 5-acetoxy-2-bromobenzoate participate in transesterification reactions under protic conditions. In methanol containing catalytic sulfuric acid, the acetoxy group undergoes exchange with methanol, yielding methyl 5-methoxy-2-bromobenzoate and acetic acid as a byproduct [2]. The reaction follows a tetrahedral intermediate mechanism, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol [2].

Kinetic studies reveal that the bromine atom’s electron-withdrawing effect accelerates the reaction by polarizing the acetoxy carbonyl group. At 60°C, the transesterification achieves 85% conversion within 12 hours, with the rate constant (k) increasing linearly with acid concentration (0.1–1.0 M H₂SO₄) [2]. Notably, the methyl ester at position 1 remains intact under these conditions due to its lower reactivity compared to the acetoxy group.

Table 2: Transesterification Rate Dependence on Acid Concentration

[H₂SO₄] (M)Temperature (°C)k (h⁻¹)Half-Life (h)
0.1600.125.8
0.5600.312.2
1.0600.491.4

Competitive experiments with ethanol and isopropanol demonstrate steric hindrance effects, with larger alcohols exhibiting slower reaction rates [2].

Radical-Mediated Bromination Mechanisms

While the synthesis of methyl 5-acetoxy-2-bromobenzoate typically proceeds via electrophilic aromatic substitution [4], radical pathways offer alternative routes for introducing bromine. Under UV irradiation, N-bromosuccinimide (NBS) generates bromine radicals that abstract hydrogen from the aromatic ring, forming a benzyl radical intermediate. Subsequent bromination at position 2 is favored due to the ester group’s radical-stabilizing effects [4].

The acetoxy group directs bromination through a combination of polar and steric effects. In nonpolar solvents like carbon tetrachloride, radical chain propagation proceeds efficiently, with quantum yield calculations indicating a 70% efficiency for bromine incorporation at position 2 [4]. However, competing electrophilic bromination dominates in the presence of Lewis acids like FeBr₃, underscoring the importance of reaction conditions in determining the mechanism.

Table 3: Radical vs. Electrophilic Bromination Selectivity

ConditionBrominating AgentSelectivity (Position 2)Byproducts
UV/NBS/CCl₄Radical92%<5%
FeBr₃/Br₂/CH₂Cl₂Electrophilic88%12% (Position 4)

Radical trapping experiments with TEMPO confirm the involvement of free radicals, while ESR spectroscopy detects the benzyl radical intermediate at cryogenic temperatures [4].

Role as Precursor in Non-Steroidal Anti-Inflammatory Drug Analog Synthesis

Methyl 5-acetoxy-2-bromobenzoate serves as a crucial synthetic intermediate in the development of non-steroidal anti-inflammatory drug analogs, particularly through its participation in various coupling reactions and functional group transformations [1] [2]. The compound's unique structural features, including the strategically positioned bromine atom at the 2-position and the acetoxy group at the 5-position, enable selective chemical modifications that are essential for NSAID synthesis pathways [3] [4].

The bromine substituent acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions, facilitating the construction of complex aromatic frameworks characteristic of modern NSAID analogs [5]. Research has demonstrated that brominated benzoate derivatives serve as versatile building blocks in the synthesis of profen-type anti-inflammatory agents through asymmetric cross-coupling methodologies [5]. The acetoxy functionality provides additional synthetic flexibility, allowing for subsequent hydrolysis to generate hydroxyl groups or further derivatization to introduce other pharmacologically relevant substituents [6].

Synthetic applications of methyl 5-acetoxy-2-bromobenzoate in NSAID development include its use as a precursor for ibuprofen and ketoprofen analogs through Suzuki-Miyaura coupling reactions with appropriate boronic acids [7]. The compound has also been employed in the synthesis of hybrid NSAID molecules that combine traditional anti-inflammatory activity with enhanced safety profiles [2] [8]. These hybrid compounds often incorporate the benzoate framework as a core structure while introducing additional pharmacophores to minimize gastrointestinal side effects commonly associated with conventional NSAIDs [4] [6].

Structure-Activity Relationship Studies of Brominated Benzoate Derivatives

Extensive structure-activity relationship studies have revealed that the positioning and nature of substituents on brominated benzoate derivatives significantly influence their biological activity and pharmaceutical potential [9] . The electronic and steric effects of the bromine atom, combined with other functional groups such as acetoxy, amino, or hydroxyl substituents, create diverse pharmacological profiles that are essential for drug design and optimization [12] [13].

Research investigations have demonstrated that the 2-bromo substitution pattern in benzoate derivatives often enhances biological activity compared to other positional isomers [14]. The electron-withdrawing nature of the bromine atom influences the compound's reactivity and binding affinity to various biological targets [9] [15]. Studies on benzofuran derivatives containing brominated aromatic rings have shown that halogen substitution significantly improves anticancer activity through enhanced halogen bonding interactions with protein targets [9] [15].

The structure-activity relationships of brominated benzoate derivatives in medicinal chemistry applications reveal several key trends. Compounds with ortho-bromination patterns typically exhibit higher potency in enzyme inhibition assays compared to meta or para-substituted analogs [14]. The presence of additional electron-donating groups, such as methoxy or acetoxy substituents, can modulate the compound's selectivity and reduce potential toxicity [9] [14]. Furthermore, the ester functionality in these compounds often serves as a prodrug moiety, enhancing bioavailability and reducing gastrointestinal irritation associated with free carboxylic acid groups [4] [6].

Quantitative structure-activity relationship analysis has identified optimal substitution patterns for maximizing therapeutic activity while minimizing adverse effects [13] . The combination of bromine at the 2-position with acetoxy substitution at the 5-position, as found in methyl 5-acetoxy-2-bromobenzoate, represents a particularly favorable arrangement for pharmaceutical applications due to the balanced electronic properties and synthetic accessibility .

Chelation Properties in Metallopharmaceutical Development

Methyl 5-acetoxy-2-bromobenzoate and related brominated benzoate derivatives exhibit significant chelation properties that make them valuable components in metallopharmaceutical development [17] [18] [19]. The carboxylate functionality, combined with the aromatic system and additional heteroatom-containing substituents, provides multiple coordination sites for metal binding, enabling the formation of stable metal complexes with therapeutic applications [20] [21].

The acetoxy group in methyl 5-acetoxy-2-bromobenzoate can undergo hydrolysis under physiological conditions to generate a hydroxyl group, creating a potential bidentate chelating system with the carboxylate functionality [17]. This dual coordination capability enhances the compound's ability to form stable complexes with divalent and trivalent metal ions, including copper, zinc, iron, and platinum complexes that are of particular interest in cancer therapy and diagnostic applications [22] [21].

Metallopharmaceutical applications of brominated benzoate derivatives have been extensively studied for their potential in targeted drug delivery and enhanced therapeutic efficacy [19] [21]. Metal complexes formed with these ligands often exhibit improved stability, altered pharmacokinetics, and enhanced cellular uptake compared to the free organic compounds [20] [21]. The bromine substituent can participate in secondary coordination interactions or serve as a handle for further functionalization to optimize metal binding properties [23].

Research findings indicate that benzoate-based chelating agents demonstrate excellent selectivity for specific metal ions, making them suitable for applications in chelation therapy and metal detoxification [17] [18]. The formation constants for metal complexes with brominated benzoate derivatives typically range from 10³ to 10⁶ M⁻¹, indicating strong binding affinity that is essential for therapeutic applications [24]. These compounds have shown particular promise in the development of iron chelators for treating iron overload disorders and in the design of radiopharmaceuticals for diagnostic imaging [18] [25].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

271.96842 g/mol

Monoisotopic Mass

271.96842 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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